molecular formula C8H13BrO B2659887 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane CAS No. 2413876-88-5

1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane

Cat. No.: B2659887
CAS No.: 2413876-88-5
M. Wt: 205.095
InChI Key: LNCAGMPENQAWBK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methyl-2-oxabicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes a bromomethyl group and an oxabicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-2-oxabicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane exerts its effects involves the reactivity of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The oxabicycloheptane framework provides rigidity and stability, making the compound a valuable building block in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both a bromomethyl group and an oxabicycloheptane framework. This combination provides distinct reactivity and stability, making it a versatile compound in various chemical applications .

Properties

IUPAC Name

1-(bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)10-6-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCAGMPENQAWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(OC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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